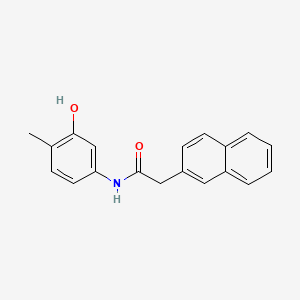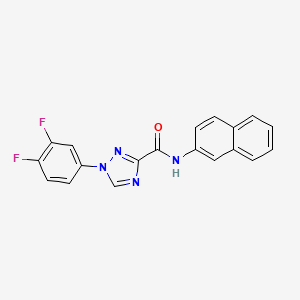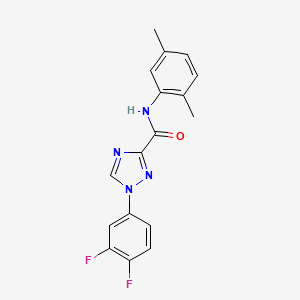![molecular formula C26H30N2O5 B13368240 5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide](/img/structure/B13368240.png)
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethoxyphenyl group, and a pyridinecarboxamide core. Its molecular formula is C31H33NO7, and it has a molecular weight of 531.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the benzyloxy and dimethoxyphenyl intermediates, followed by their coupling with the pyridinecarboxamide core under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- (3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(3,4-dimethoxyphenyl)methanone
- 3-benzyloxy-4,5-dimethoxyphenethylamine oxalate
Uniqueness
5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted modifications, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C26H30N2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C26H30N2O5/c1-17(2)25(19-11-12-22(31-4)23(13-19)32-5)27-26(30)20-14-21(29)24(15-28(20)3)33-16-18-9-7-6-8-10-18/h6-15,17,25H,16H2,1-5H3,(H,27,30) |
Clé InChI |
YYPNJMMDBSEDBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368160.png)

![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)

![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13368204.png)
![N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline](/img/structure/B13368209.png)
![Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368216.png)


![3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]propanamide](/img/structure/B13368232.png)
![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13368233.png)
